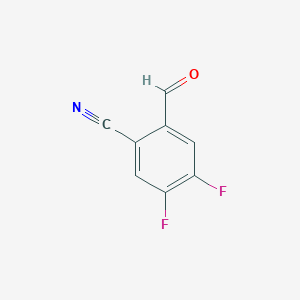

4,5-Difluoro-2-formylbenzonitrile

Descripción

4,5-Difluoro-2-formylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile backbone substituted with two fluorine atoms at the 4 and 5 positions and a formyl group (-CHO) at the 2 position. The combination of electron-withdrawing groups (fluorine and cyano) and the formyl moiety imparts unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure facilitates participation in nucleophilic aromatic substitution, condensation reactions, and metal-catalyzed cross-coupling, which are critical for constructing complex molecules .

Propiedades

Fórmula molecular |

C8H3F2NO |

|---|---|

Peso molecular |

167.11 g/mol |

Nombre IUPAC |

4,5-difluoro-2-formylbenzonitrile |

InChI |

InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H |

Clave InChI |

FXBCAPHCPOOUMO-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1F)F)C#N)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Difluoro-2-formylbenzonitrile typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.

Industrial Production Methods

Industrial production methods for 4,5-Difluoro-2-formylbenzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4,5-Difluoro-2-formylbenzonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

Oxidation: 4,5-Difluoro-2-carboxybenzonitrile.

Reduction: 4,5-Difluoro-2-formylbenzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4,5-Difluoro-2-formylbenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the development of fluorinated analogs of biologically active compounds.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4,5-Difluoro-2-formylbenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its formyl and nitrile groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, thereby exerting its effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares 4,5-Difluoro-2-formylbenzonitrile with key analogs, focusing on substituent effects and applications:

Substituent Effects on Reactivity and Stability

- Fluorine vs. Bromine/Iodo Substituents : The difluoro substitution in 4,5-Difluoro-2-formylbenzonitrile reduces steric bulk compared to dibromo or iodo analogs (e.g., 4,5-Dibromo-2-(trifluoromethyl)benzonitrile), enhancing its solubility in polar solvents. Fluorine’s electronegativity also increases the electron-deficient nature of the aromatic ring, accelerating nucleophilic substitution .

- Formyl vs. Methoxy/Hydroxy Groups : The formyl group (-CHO) offers greater reactivity in condensation reactions (e.g., forming Schiff bases) compared to methoxy (-OCH3) or hydroxy (-OH) groups, which are more electron-donating and stabilize the ring against electrophilic attack .

- Cyanide Group: The cyano (-CN) group in all analogs contributes to high thermal stability and serves as a directing group in regioselective functionalization .

Pharmacokinetic and Metabolic Considerations

By analogy, the difluoro groups in 4,5-Difluoro-2-formylbenzonitrile likely improve its resistance to oxidative metabolism, making it advantageous for drug design.

Research Findings and Key Insights

- Electron-Deficient Aromatic Systems: Fluorine and cyano groups create a strongly electron-deficient ring, favoring reactions with electron-rich partners. This property is exploited in Suzuki-Miyaura couplings, where 4-Iodo-2-(trifluoromethyl)benzonitrile serves as a substrate .

- Stability vs. Reactivity Trade-off : Compounds with hydroxy groups (e.g., 4-Fluoro-2-hydroxybenzonitrile) exhibit lower stability under acidic conditions due to protonation of the -OH group, whereas formyl-substituted derivatives remain stable .

Actividad Biológica

4,5-Difluoro-2-formylbenzonitrile is a fluorinated organic compound with notable potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a formyl group and a cyano group on a benzene ring, positions it as a versatile intermediate in the development of biologically active compounds. This article explores the biological activity of 4,5-difluoro-2-formylbenzonitrile, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4,5-difluoro-2-formylbenzonitrile is C₈H₃F₂NO, with a molecular weight of 167.11 g/mol. The presence of fluorine atoms significantly influences its chemical reactivity and biological properties. Fluorinated compounds often exhibit enhanced lipophilicity and bioavailability, which can lead to increased biological activity compared to their non-fluorinated counterparts.

Biological Activity Overview

Recent research has highlighted the following potential biological activities for 4,5-difluoro-2-formylbenzonitrile:

- Anticancer Activity : Compounds structurally related to 4,5-difluoro-2-formylbenzonitrile have been investigated for their ability to inhibit cancer cell proliferation. For instance, derivatives of benzonitriles have shown promise as anticancer agents by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : Similar compounds have also been evaluated for their effectiveness against various microbial strains. The incorporation of fluorine atoms is known to enhance the antimicrobial efficacy of such compounds.

Table 1: Summary of Relevant Studies on Related Compounds

Detailed Findings

- Anticancer Studies : Research indicates that compounds similar to 4,5-difluoro-2-formylbenzonitrile can inhibit key enzymes involved in cancer cell proliferation. For example, studies have shown that these compounds can effectively target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation1.

- Antimicrobial Efficacy : A study on related benzonitriles revealed that they possess significant antimicrobial properties against pathogenic strains like Candida glabrata. The presence of fluorine enhances the lipophilicity of these compounds, improving their interaction with microbial membranes2.

- Mechanistic Insights : The mechanism by which these compounds exert their effects often involves the generation of reactive oxygen species (ROS), leading to oxidative stress in target cells. This pathway has been implicated in both anticancer and antimicrobial activities2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.